(R)-2-Amino-N-methyl-4-methylpentanamide
Overview
Description
®-2-Amino-N-methyl-4-methylpentanamide is a chiral amide compound with potential applications in various fields of chemistry, biology, and medicine. Its unique structure, characterized by the presence of an amino group and a methyl group on the pentanamide backbone, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-N-methyl-4-methylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-Amino-4-methylpentanoic acid and N-methylamine.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where ®-2-Amino-4-methylpentanoic acid is reacted with N-methylamine in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as HOBt (1-Hydroxybenzotriazole).
Purification: The resulting product is then purified using techniques like recrystallization or chromatography to obtain pure ®-2-Amino-N-methyl-4-methylpentanamide.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-N-methyl-4-methylpentanamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-N-methyl-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced amide derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Reduced amide derivatives
Substitution: Substituted amide derivatives
Scientific Research Applications
®-2-Amino-N-methyl-4-methylpentanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-N-methyl-4-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-methyl-4-methylpentanamide
- ®-2-Amino-N-ethyl-4-methylpentanamide
- ®-2-Amino-N-methyl-3-methylpentanamide
Uniqueness
®-2-Amino-N-methyl-4-methylpentanamide is unique due to its specific chiral configuration and the presence of both an amino group and a methyl group on the pentanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2R)-2-amino-N,4-dimethylpentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-5(2)4-6(8)7(10)9-3/h5-6H,4,8H2,1-3H3,(H,9,10)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBDTAYIDBPBRN-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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